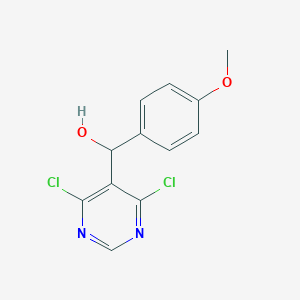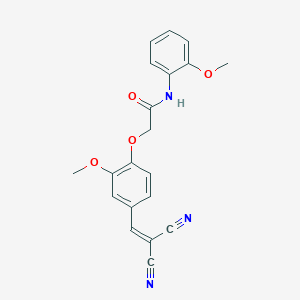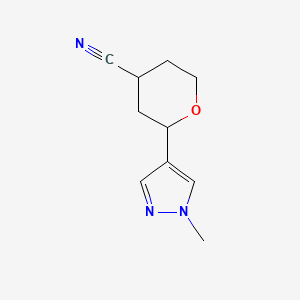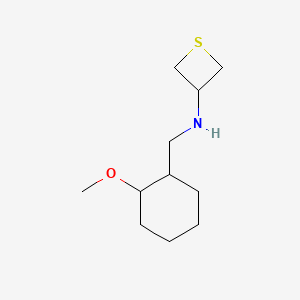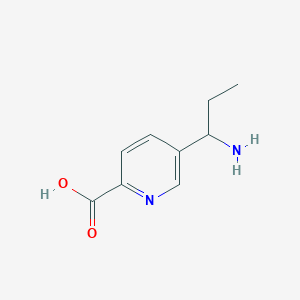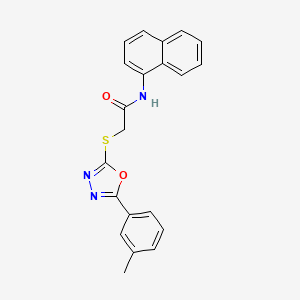![molecular formula C6H4BrClN4 B12985321 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12985321.png)
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by the formation of triazinium dicyanomethylide. This multistep synthesis often requires transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of PRMT5, which plays a role in gene expression and cellular processes.
Medicine: It is being investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with molecular targets such as PRMT5. By inhibiting PRMT5, the compound can affect gene expression and cellular processes, leading to potential anticancer effects. The pathways involved in this mechanism are still under investigation, but it is believed that the compound can interfere with the methylation of arginine residues on histones and other proteins .
Comparison with Similar Compounds
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound lacks the chlorine atom but shares similar structural features and applications.
5-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound lacks the bromine atom but also has similar properties and uses.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: This compound has an amino group instead of the chlorine atom and is used in similar research applications
The uniqueness of this compound lies in its dual halogenation, which can enhance its reactivity and potential as a pharmaceutical agent.
Properties
Molecular Formula |
C6H4BrClN4 |
|---|---|
Molecular Weight |
247.48 g/mol |
IUPAC Name |
7-bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-1-3(8)5-6(9)10-2-11-12(4)5/h1-2H,(H2,9,10,11) |
InChI Key |
FQDQCAMCXDRAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Cl)C(=NC=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


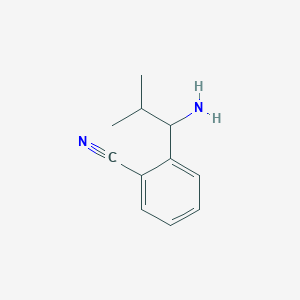


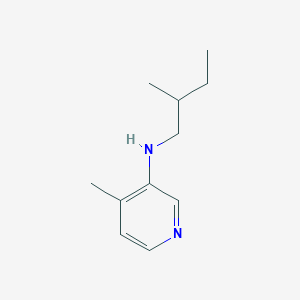
![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12985261.png)
